molecular formula C2H8O3Si B1244144 (Hydroxymethyl)(methyl)silanediol

(Hydroxymethyl)(methyl)silanediol

Cat. No. B1244144
M. Wt: 108.17 g/mol
InChI Key: WDZZBNDDWHASBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(hydroxymethyl)(methyl)silanediol is an organosilanediol.

Scientific Research Applications

Silicon-based Metalloprotease Inhibitors

  • Application : Silanediols have been studied for their potential as metalloprotease inhibitors. A particular focus has been on polypeptide mimics with silanediol groups, which have shown effectiveness as inhibitors of angiotensin-converting enzyme (ACE). These compounds are considered promising due to their ability to mimic a hydrated carbonyl and inhibit protease enzymes (Mutahi, Nittoli, Guo, & Sieburth, 2002).

Hydrolysis and Etherification Studies

Silanediol in Hydrogen Bonding Activation

  • Application : Silanediols have been explored for their role in hydrogen bonding, specifically in the activation of carbonyl compounds. Their hydrogen bonding patterns and interactions are of interest in the fields of catalysis and molecular recognition. This research contributes to understanding local surface sites and reactivity of silica materials in catalysis, as well as designing new homogeneous small-molecule catalysts (Tran, Min, & Franz, 2011).

Stereoselective Synthesis for Protease Inhibition

  • Application : The stereoselective synthesis of methyl silanediol peptide mimics has been explored, particularly for potential applications in protease inhibition. This research highlights the utility of silanediols in creating biologically relevant compounds, emphasizing their role in enzyme inhibition (Nielsen, Lindsay, Faber, Nielsen, & Skrydstrup, 2007).

Silanediols in Anion Recognition

  • Application : Silanediols have been used in the development of receptors for anion recognition. Studies have shown that silanediol-based receptors can effectively recognize anions through hydrogen bonding, indicating their potential in chemical sensing and molecular recognition technologies (Kondo, Harada, Tanaka, & Unno, 2006).

properties

Product Name

(Hydroxymethyl)(methyl)silanediol

Molecular Formula

C2H8O3Si

Molecular Weight

108.17 g/mol

IUPAC Name

[dihydroxy(methyl)silyl]methanol

InChI

InChI=1S/C2H8O3Si/c1-6(4,5)2-3/h3-5H,2H2,1H3

InChI Key

WDZZBNDDWHASBC-UHFFFAOYSA-N

Canonical SMILES

C[Si](CO)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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